molecular formula C20H23BrN2O4 B14761056 Thalidomide-C7-Br

Thalidomide-C7-Br

Cat. No.: B14761056
M. Wt: 435.3 g/mol
InChI Key: UMHHIWZBLSDQMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-C7-Br is a synthetic derivative of thalidomide, featuring a bromine atom attached via a seven-carbon alkyl chain to the parent structure. This modification is part of a broader strategy to optimize thalidomide’s pharmacological profile by altering its binding affinity, solubility, and stability.

Thalidomide derivatives are designed to enhance target specificity or reduce off-target effects. For instance, CRBN modulator-1, a thalidomide analog, exhibits improved CRBN binding (IC₅₀ = 3.5 μM, Ki = 0.98 μM) compared to the parent compound, highlighting the role of structural modifications in optimizing activity . This compound’s extended carbon chain may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability, though empirical data are needed to confirm this.

Properties

Molecular Formula

C20H23BrN2O4

Molecular Weight

435.3 g/mol

IUPAC Name

4-(7-bromoheptyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C20H23BrN2O4/c21-12-5-3-1-2-4-7-13-8-6-9-14-17(13)20(27)23(19(14)26)15-10-11-16(24)22-18(15)25/h6,8-9,15H,1-5,7,10-12H2,(H,22,24,25)

InChI Key

UMHHIWZBLSDQMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCCCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Thalidomide-C7-Br (inferred properties) with key analogs:

Compound Molecular Formula Molecular Weight Substituent Key Features
This compound C₁₉H₂₁BrN₂O₄* ~435.3* C7-Br linker Hypothesized enhanced lipophilicity; potential steric effects on CRBN binding
Thalidomide-C4-Br C₁₇H₁₇BrN₂O₄ 393.24 C4-Br linker Moderate solubility; used in PROTAC development
CRBN Modulator-1 N/A N/A Unspecified linker High CRBN affinity (IC₅₀ = 3.5 μM)
Thalidomide-O-C7-acid C₂₀H₂₃NO₇* ~397.4* C7-acid linker Improved solubility via carboxylic acid group

Key Observations :

  • Linker Length: Longer linkers (e.g., C7 vs.
  • Functional Groups : Bromine in C7-Br introduces steric bulk and electronegativity, which could alter CRBN binding compared to polar groups like carboxylic acids (e.g., Thalidomide-O-C7-acid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.